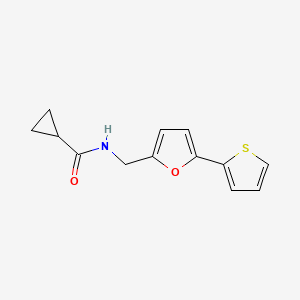

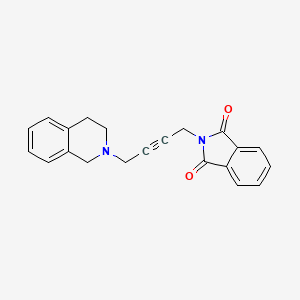

N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide” is a synthetic organic compound. It is derived from furan-2-carboxylic acid hydrazide .

Synthesis Analysis

The synthesis of similar compounds involves the heterocyclization of various substrates . For instance, a series of new N-(thiophen-2-yl) nicotinamide derivatives were synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .科学的研究の応用

PET Imaging of Microglia

A study by Horti et al. (2019) highlights the use of [11C]CPPC, a PET radiotracer specific for CSF1R, in imaging of reactive microglia and disease-associated microglia which contribute to neuroinflammation. This tool is valuable for exploring the immune environment in central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy, indicating its importance in developing new therapeutics for neuroinflammation (Horti et al., 2019).

Chemical Transformations

Research by Mochalov et al. (2016) on N-(2-Acylaryl)benzamides and analogous compounds, including N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides, under Camps cyclization conditions shows the formation of various quinolinones. This work underscores the potential of N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide in synthesizing complex molecules with high yields, offering pathways for creating novel chemical entities with potential applications in drug discovery and material science (Mochalov et al., 2016).

Supramolecular Chemistry

A study by Rahmani et al. (2016) examines the impact of aromaticity on the crystal packing of furan/thiophene carboxamide compounds, revealing how heteroatom substitution influences π-based interactions and hydrogen bonding in stabilizing supramolecular architectures. This research provides insights into designing materials with tailored properties for technological applications (Rahmani et al., 2016).

Synthesis and Application in Polymer Science

Sánchez et al. (2015) synthesized new fluorescent crosslinked aromatic polyamides containing phenylen, thiophene, and furane groups, demonstrating the effect of crosslinking and conjugation on fluorescence. This research offers potential applications in heat-sensitive devices and highlights the role of N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide derivatives in developing novel polymeric materials with specific optical properties (Sánchez et al., 2015).

Corrosion Inhibition

Murmu et al. (2020) explored the corrosion inhibition properties of azomethine functionalized triazole derivatives, including those derived from (furan-2-yl)methyleneamino and (thiophen-2-yl)methyleneamino, demonstrating their effectiveness in protecting mild steel in acidic environments. This study indicates the potential of N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide in developing corrosion inhibitors (Murmu et al., 2020).

特性

IUPAC Name |

N-[(5-thiophen-2-ylfuran-2-yl)methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c15-13(9-3-4-9)14-8-10-5-6-11(16-10)12-2-1-7-17-12/h1-2,5-7,9H,3-4,8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUBTIJIYYQSHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2=CC=C(O2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4-Dichlorophenyl)methoxy]ethan-1-amine](/img/structure/B2359097.png)

![6-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2359098.png)

![2-Indol-1-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2359099.png)

![Ethyl 7-amino-2-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate](/img/structure/B2359103.png)

![2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2359107.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2359110.png)

![1-(4-chlorophenyl)-4-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperazine](/img/structure/B2359118.png)